molecular formula C9H12N4 B14259835 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 170746-84-6

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B14259835
CAS No.: 170746-84-6
M. Wt: 176.22 g/mol
InChI Key: RVNKQIUTTQEMJZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a hydrazine group attached to a phenyl-substituted dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

170746-84-6

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1-phenyl-4,5-dihydroimidazol-2-yl)hydrazine

InChI

InChI=1S/C9H12N4/c10-12-9-11-6-7-13(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI Key

RVNKQIUTTQEMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)NN)C2=CC=CC=C2

Origin of Product

United States

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